![molecular formula C19H15N5O2S2 B2403839 N-(3-acetylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891102-28-6](/img/structure/B2403839.png)
N-(3-acetylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-acetylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15N5O2S2 and its molecular weight is 409.48. The purity is usually 95%.
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Biological Activity
N-(3-acetylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cell lines, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazolopyridazine core and a thiophene moiety. The synthesis typically involves several steps:
- Formation of the Triazolopyridazine Core : Cyclization of appropriate precursors using hydrazine derivatives.
- Thioether Formation : Reaction with a thiol compound to introduce the thioether linkage.
- Acetylation : Final acetylation of the phenyl ring to yield the target compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways:
- Molecular Targets : The compound may inhibit enzymes or modulate receptors associated with tumor growth and proliferation.
- Pathways Involved : It can disrupt signaling pathways crucial for cancer cell survival and proliferation .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. A study reported the cytotoxicity of related triazole derivatives against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines with IC50 values indicating significant efficacy .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazole Derivative A | MCF-7 | 12.5 |
Triazole Derivative B | Bel-7402 | 15.0 |
N-(3-acetylphenyl)-2-{...} | MCF-7 | TBD |
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown promising antimicrobial activity against various pathogens. The presence of the thiophene ring enhances the compound's ability to interact with microbial targets .
Case Studies
- In Vitro Studies : A study conducted on synthesized triazole derivatives demonstrated their ability to induce apoptosis in cancer cells through caspase activation pathways .
- Molecular Docking Studies : Computational studies have predicted binding affinities to key proteins involved in cancer progression, suggesting that these compounds could serve as lead structures for drug development .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(3-acetylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide. For example:
- Cell Line Studies : Compounds with similar structures have been evaluated for their antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Many derivatives exhibited significant activity with IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
---|---|---|---|
22i | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 |
17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
These results suggest that modifications to the triazolo-pyridazine core can enhance the antitumor effects of these compounds .
Inhibition of Kinases
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression:
- c-Met Kinase Inhibition : Certain derivatives of triazolo-pyridazine compounds were shown to inhibit c-Met kinase at nanomolar concentrations, which is crucial for tumor growth and metastasis . This positions this compound as a candidate for targeted cancer therapies.
Antimicrobial Activity
Some studies have also suggested that compounds similar to this compound exhibit antimicrobial properties:
- Mechanism of Action : The antibacterial effects observed in related compounds indicate that they may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival . This suggests potential applications in treating infections caused by resistant bacteria.
Synthesis and Structural Modifications
The synthesis of this compound involves multi-step reactions that allow for structural modifications aimed at enhancing biological activity:
- Initial Synthesis : The compound can be synthesized through a series of condensation reactions involving acetophenone derivatives and thiophenes.
- Structural Variations : By altering substituents on the triazole or pyridazine rings, researchers can optimize the pharmacological profile of the compound .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S2/c1-12(25)13-4-2-5-14(10-13)20-18(26)11-28-19-22-21-17-8-7-15(23-24(17)19)16-6-3-9-27-16/h2-10H,11H2,1H3,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAHCHAKRHBXRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.